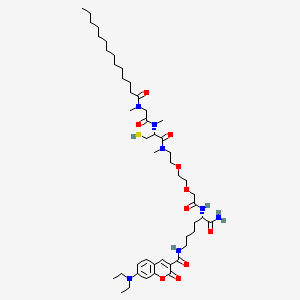
Tamra-peg4-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamra-peg4-cooh is a fluorescent dye derivative of carboxytetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. This compound is known for its ability to form covalent bonds through its carboxyl groups, which can condense with ammonia . It is primarily used in scientific research for labeling and tracking molecules due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamra-peg4-cooh is synthesized by attaching four polyethylene glycol units to the TAMRA molecule. The carboxyl groups in the compound allow it to form covalent bonds with ammonia, facilitating the synthesis process . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to dissolve the compound and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent concentration, and reaction time, to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tamra-peg4-cooh undergoes several types of chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can condense with ammonia to form covalent bonds
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Solvents: DMSO, ethanol, and DMF are commonly used solvents for reactions involving this compound.
Reagents: Ammonia is a common reagent used in condensation reactions with this compound
Major Products
The major products formed from reactions involving this compound are typically covalently bonded complexes where the carboxyl groups have reacted with ammonia or other nucleophiles .
Scientific Research Applications
Tamra-peg4-cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and tracking molecules in various chemical reactions
Biology: Employed in biological assays to label proteins, nucleic acids, and other biomolecules for visualization under a fluorescence microscope
Medicine: Utilized in medical research for imaging and diagnostic purposes, particularly in tracking the distribution of drugs within the body
Industry: Applied in industrial processes that require the tracking of molecular interactions and reactions
Mechanism of Action
Tamra-peg4-cooh exerts its effects through its fluorescent properties. The carboxyl groups in the compound allow it to form covalent bonds with ammonia, enabling it to label and track molecules. The fluorescence emitted by this compound can be detected using fluorescence microscopy, making it a valuable tool for visualizing molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Carboxytetramethylrhodamine (TAMRA): The parent compound of Tamra-peg4-cooh, used for similar fluorescent labeling applications
Fluorescein: Another fluorescent dye used for labeling and tracking molecules
Rhodamine B: A fluorescent dye with applications in biological and chemical research
Uniqueness
This compound is unique due to its four polyethylene glycol units, which enhance its solubility and stability compared to other fluorescent dyes. This makes it particularly useful in applications requiring high stability and solubility .
Properties
Molecular Formula |
C37H47N3O10 |
|---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C13H25NO7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(15)14-3-5-19-7-9-21-11-10-20-8-6-18-4-2-13(16)17/h5-14H,1-4H3;2-11H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
DXWGUIPDUGUNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


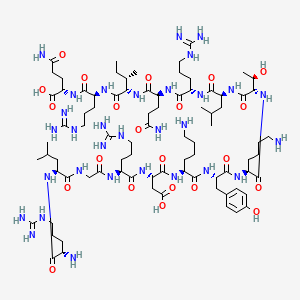
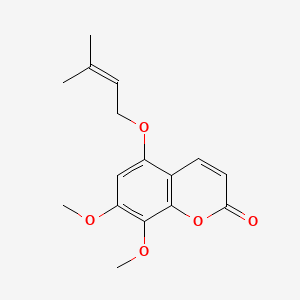
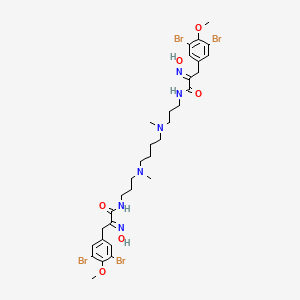
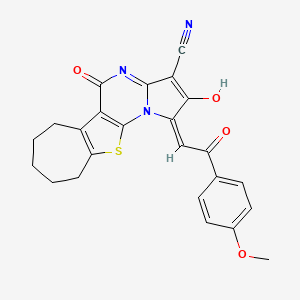
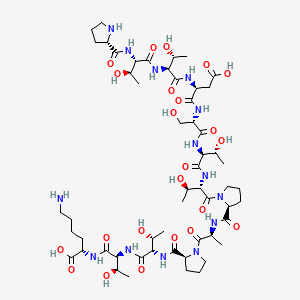
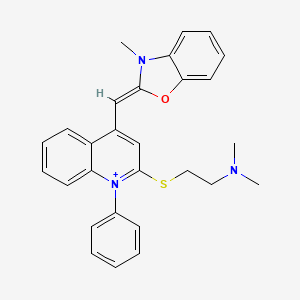


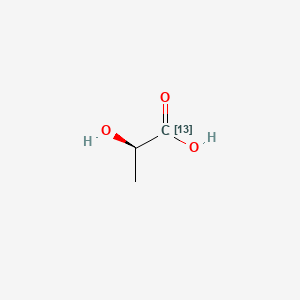
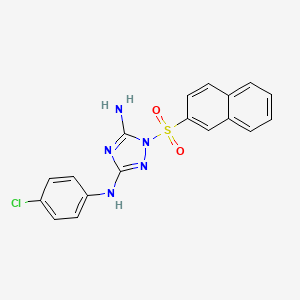

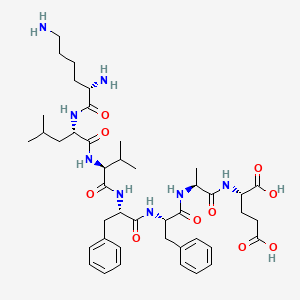
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
